Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide

Overview

Description

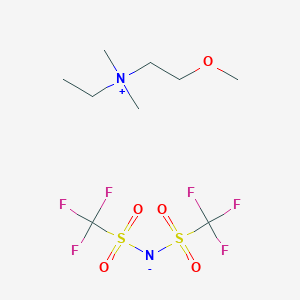

Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide is a chemical compound with the CAS RN: 557788-37-1 . It is also known as エチル (2-メトキシエチル)ジメチルアンモニウムビス (トリフルオロメタンスルホニル)イミド and 乙基 (2-甲氧乙基)二甲基铵双 (三氟甲磺酰)亚胺 .

Physical and Chemical Properties Analysis

This compound is a liquid at 20°C . . Its specific gravity is 1.4290 to 1.4390, and its refractive index n20/D is 1.4120 to 1.4160 .Scientific Research Applications

1. Ionic Liquids and Their Thermal Properties

Ethyl(2-methoxyethyl)dimethylammonium bis(trifluoromethanesulfonyl)imide and similar ionic liquids are studied for their unique thermal properties. For example, research by Palumbo et al. (2022) found that these ionic liquids can exhibit different behaviors like crystallization or becoming glass-like under cooling, influenced by factors like hydrogen bonding and conformational disorder (Palumbo et al., 2022).

2. Electrolytes in Energy Storage

This chemical has applications in lithium-sulfur batteries, as shown in a study by Yang et al. (2017). Their research on electrolytes combining this ionic liquid with other compounds demonstrated improved cycling and capacity performance in Li/S cells (Yang et al., 2017).

3. Lithium-Ion Batteries

Elia et al. (2016) explored advanced ionic liquid-based electrolytes, including this compound, for lithium-ion batteries. Their research showed that these electrolytes have suitable characteristics for battery applications, such as good ionic conductivity and viscosity, contributing to the battery's exceptional performance and longevity (Elia et al., 2016).

4. Molten Salt Electrolytes

A study by Abouimrane et al. (2009) on liquid electrolytes including lithium bis-fluorosulfonyl imide demonstrated its potential as a safer alternative in lithium-ion batteries, offering higher thermal stability and reducing the risk of corrosion in components like the cathode current collector (Abouimrane et al., 2009).

Safety and Hazards

This compound may cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash skin thoroughly (P264). Protective gloves, eye protection, and face protection should be worn (P280). If skin contact occurs, wash with plenty of water (P302 + P352). If eye irritation persists, seek medical attention (P337 + P313). If it gets in the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing (P305 + P351 + P338). Take off contaminated clothing and wash it before reuse (P362 + P364). If skin irritation occurs, seek medical attention (P332 + P313) .

Mechanism of Action

Target of Action

It is known that this compound is a type of room temperature ionic liquid (rtil) .

Mode of Action

As an ionic liquid, it is known to interact with other substances through ionic interactions .

Biochemical Pathways

It is known that ionic liquids can influence various biochemical processes due to their unique properties .

Pharmacokinetics

As an ionic liquid, its bioavailability would be influenced by its ionic nature .

Result of Action

It is known that ionic liquids can have various effects at the molecular and cellular level due to their unique properties .

Biochemical Analysis

Biochemical Properties

Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves ionic bonding due to the presence of the bis(trifluoromethanesulfonyl)imide group, which can form strong ionic interactions with positively charged sites on proteins and enzymes . This compound is also known to affect the activity of certain enzymes by either inhibiting or activating them, depending on the specific biochemical context .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity . It can also inhibit or activate enzymes by interacting with their active sites, thereby modulating their catalytic activity . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known to be stable under inert gas conditions but can degrade when exposed to moisture or other reactive conditions . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function, while at high doses, it can be toxic and cause adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes . This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects .

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;ethyl-(2-methoxyethyl)-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NO.C2F6NO4S2/c1-5-8(2,3)6-7-9-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLLWWMHAWYWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CCOC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F6N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557788-37-1 | |

| Record name | Ethyl(2-methoxyethyl)dimethylammonium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of [N112,1O2][TFSI] contribute to the stability of superoxide ion?

A1: The research by [insert author's last name here] et al. [] found that ammonium-based ionic liquids, like [N112,1O2][TFSI], exhibited better stability with superoxide ion compared to piperidinium-based ionic liquids. While the exact mechanism wasn't fully elucidated in the paper, it suggests that the ammonium-based cation structure might play a role in reducing the reactivity of superoxide ion, thus enhancing its stability. Further research is needed to confirm the specific interactions between the ionic liquid and superoxide.

Q2: How was the stability of superoxide ion in the presence of [N112,1O2][TFSI] assessed?

A2: The research utilized UV-Vis spectrophotometry to monitor the concentration of superoxide ion over a 24-hour period. [] Potassium superoxide was dissolved in dimethyl sulfoxide to generate the superoxide ion. After introducing [N112,1O2][TFSI] to the solution, the decrease in superoxide ion concentration was tracked. This continuous monitoring provided insights into the long-term stability and kinetics of superoxide ion in the presence of the ionic liquid.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde](/img/structure/B1450458.png)

![2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1450462.png)